molecular formula C14H14N2O B11878789 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956432-29-4

8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B11878789
CAS No.: 956432-29-4
M. Wt: 226.27 g/mol
InChI Key: JSUWRGAMONONBL-UHFFFAOYSA-N
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Description

8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound with a unique structure that combines a pyridine ring fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a variety of starting materials and catalysts.

    Formation of the Oxazepine Ring: The oxazepine ring is then formed by reacting the pyridine derivative with an appropriate reagent, such as an epoxide or an aziridine, under specific conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form corresponding amines or alcohols.

    Substitution: Undergoes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases are commonly used.

Major Products

    Oxidation Products: Oxides or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
  • 6-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Uniqueness

8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is unique due to its specific structural features, such as the fused pyridine and oxazepine rings and the presence of a phenyl group

Properties

CAS No.

956432-29-4

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

8-phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C14H14N2O/c1-2-4-11(5-3-1)13-7-6-12-10-15-8-9-17-14(12)16-13/h1-7,15H,8-10H2

InChI Key

JSUWRGAMONONBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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